5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
Overview
Description
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- is a useful research compound. Its molecular formula is C5H4N2O3S and its molecular weight is 172.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ionic Liquid Mediated Synthesis : Novel ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized using an ionic liquid, showcasing an eco-friendly and efficient method for producing chromone-pyrimidine coupled derivatives (Nikalje et al., 2017).
Biological and Pharmaceutical Applications
Antibacterial Agents : A study synthesized 3-benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines and evaluated them for antibacterial activity, highlighting the compound's potential in developing new antibacterial drugs (Sawant & Bhatia, 2008).
Anti-Inflammatory and Analgesic Agents : Novel compounds synthesized from visnaginone and khellinone, incorporating 6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl, were found to have significant anti-inflammatory and analgesic activities, presenting a new avenue for medical applications (Abu‐Hashem et al., 2020).
Advanced Materials and Chemical Intermediates
Catalyst-Free Synthesis : A catalyst-free, one-pot synthesis method was developed for creating diverse 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions, demonstrating the compound's utility in efficient and eco-friendly material synthesis (Brahmachari & Nayek, 2017).
Mechanism of Action
Target of Action
The primary target of 2-Thiouracil-5-carboxylic acid is the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3) .
Mode of Action
2-Thiouracil-5-carboxylic acid inhibits the activity of thyroid peroxidase . This results in the blockage of the conversion of iodide to iodine, which is a critical step in the synthesis of thyroid hormones . Additionally, it interferes with the conversion of T4 to T3, reducing the activity of thyroid hormones as T3 is more potent than T4 .
Biochemical Pathways
The inhibition of thyroid peroxidase by 2-Thiouracil-5-carboxylic acid affects the thyroid hormone synthesis pathway . This leads to a decrease in the production of thyroid hormones, thereby affecting various downstream effects such as metabolic rate, protein synthesis, and long bone growth.
Biochemical Analysis
Biochemical Properties
It is known that this compound can form complexes with various metal ions such as Mn (ll), Co (ll), Ni (ll), Cu (ll), Zn (ll) and Cd (ll), which may be useful in some anti-tumor applications
Cellular Effects
Preliminary studies suggest that it may have potential anti-bacterial and anti-tumor effects . More detailed studies are needed to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can form complexes with various metal ions, which may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHWTDCFQVKNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066943 | |
Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Thiouracil-5-carboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11423 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
23945-50-8 | |
Record name | 5-Carboxy-2-thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23945-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiouracil-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023945508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-carboxy-2-thiouracil?
A: 5-Carboxy-2-thiouracil, also known as 2-thiouracil-5-carboxylic acid or 5-pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-, has the molecular formula C5H4N2O3S and a molecular weight of 172.18 g/mol. The structure determination reveals that it exists in the lactam-thione form. []
Q2: How does the structure of 5-carboxy-2-thiouracil influence its hydrogen bonding patterns?
A: 5-Carboxy-2-thiouracil exhibits diverse hydrogen bonding patterns depending on its environment. In solvated structures, it forms intramolecular S(6) O-H...O hydrogen bonds between the carboxy and carbonyl groups. [] Conversely, in solvent-free environments, the molecule typically forms the favored R22(8) pattern between two carboxy groups. [] This highlights the adaptability of the compound in forming hydrogen bonds based on the surrounding molecular environment.
Q3: Can you elaborate on the crystal structure of 5-carboxy-2-thiouracil?
A: Crystallization studies have yielded eight different structures of 5-carboxy-2-thiouracil, including both solvated and solvent-free forms. [] A key structural feature observed in all these structures is the coplanar arrangement of the residue at the ring 5-position (the carboxyl group) with respect to the pyrimidine ring. [] This coplanarity is consistent with a broader trend observed in six-membered cyclic compounds containing a carboxy group. []
Q4: Has 5-carboxy-2-thiouracil shown any potential for antitumor activity?
A: Research suggests that metal complexes of 5-carboxy-2-thiouracil exhibit antitumor activity. Specifically, complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions have demonstrated antitumor activity both in vivo and in vitro against Sarcoma-180 (S-180) tumor cells. [] This finding indicates the potential of 5-carboxy-2-thiouracil and its derivatives as candidates for antitumor drug development.
Q5: How does 5-carboxy-2-thiouracil interact with metal ions, and what is the significance of these interactions?
A: 5-Carboxy-2-thiouracil readily forms complexes with various metal ions, including Cu2+, Zn2+, Hg2+, UO22+, VO2+, Ni2+, Co2+, and Fe3+. [] The stability constants (log βn) of these complexes have been determined in different solvents, revealing that the complex formation is a spontaneous process. [] This metal-binding ability can be exploited for various applications, such as in the development of antitumor agents, as demonstrated by the activity of 5-carboxy-2-thiouracil metal complexes against S-180 tumor cells. []
Q6: Can 5-carboxy-2-thiouracil be utilized in Boron Neutron Capture Therapy?
A: Research suggests that boronated analogs of 5-carboxy-2-thiouracil, particularly boronated 5-carboxy-2-thiouracil (B-CTU), demonstrate potential for Boron Neutron Capture Therapy (BNCT) in treating melanotic melanomas. [] B-CTU exhibited a favorable tumor:normal tissue concentration ratio in mice models, indicating its potential for targeted delivery of boron to tumor cells. []
Q7: What spectroscopic methods are used to characterize 5-carboxy-2-thiouracil?
A: Various spectroscopic techniques, including FT-IR, Raman, and UV-VIS spectroscopy, are utilized to characterize 5-carboxy-2-thiouracil and its derivatives. [] These techniques provide valuable insights into the molecular structure, tautomeric forms, vibrational modes, and electronic properties of the compound. [] Combining experimental spectroscopic data with DFT calculations allows for a comprehensive understanding of the compound's structural and electronic characteristics. []
Q8: What is known about the tautomeric forms of 5-carboxy-2-thiouracil?
A: 5-Carboxy-2-thiouracil exhibits various tautomeric forms, including oxo and hydroxy forms, influenced by both intermolecular and intramolecular interactions. [] These tautomers can interconvert depending on the solvent environment. [] For instance, distinct tautomeric forms are observed in ethanol and water solutions, as evidenced by differences in vibrational bands in IR and Raman spectra. []
Q9: What research infrastructure and resources are available for studying 5-carboxy-2-thiouracil?
A9: A combination of experimental and computational techniques drives research on 5-carboxy-2-thiouracil. Key resources include:
- Spectroscopic Methods: FT-IR, Raman, and UV-VIS spectroscopy are crucial for structural characterization and studying tautomeric forms. []
- Crystallization Techniques: Obtaining single crystals of the compound and its complexes is essential for understanding their solid-state structures. []
- Electrochemical Techniques: Evaluating the electrochemical behavior of 5-carboxy-2-thiouracil and its derivatives, particularly in the context of electrocatalysis. []
- Computational Chemistry: DFT calculations complement experimental findings by providing insights into electronic structures, vibrational frequencies, and other molecular properties. []
- Biological Assays: In vitro and in vivo studies using cell lines and animal models are essential for evaluating the biological activity and therapeutic potential of the compound and its derivatives. [, ]
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